molecular formula C18H19FN4S B283570 N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No. B283570
M. Wt: 342.4 g/mol
InChI Key: IZVOGABOUGJCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the triazole family of compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in DNA replication and repair, leading to cell death. Additionally, this compound has been shown to induce the production of reactive oxygen species, which can also lead to cell death.
Biochemical and Physiological Effects:
N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. Physiologically, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine in lab experiments is its potential anticancer properties. Additionally, this compound has been shown to have antimicrobial and antifungal properties, making it useful in the study of infectious diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine. One direction is to investigate the potential use of this compound in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, the potential use of this compound in the treatment of infectious diseases warrants further investigation.
Conclusion:
N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound that has potential applications in various fields, including medicine and infectious disease research. The synthesis method of this compound has been well established, and its mechanism of action has been partially elucidated. While this compound has shown promise in lab experiments, further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-ethylbenzylamine with 2-fluorobenzyl chloride in the presence of a base to form the corresponding sulfide. The sulfide is then reacted with sodium azide and copper (I) iodide to yield the triazole compound.

Scientific Research Applications

N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have antimicrobial and antifungal properties.

properties

Molecular Formula

C18H19FN4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H19FN4S/c1-2-14-7-9-15(10-8-14)11-21-23-13-20-22-18(23)24-12-16-5-3-4-6-17(16)19/h3-10,13,21H,2,11-12H2,1H3

InChI Key

IZVOGABOUGJCLJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3F

Canonical SMILES

CCC1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.